Tazemetostat-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tazemetostat-d8 is a deuterated form of Tazemetostat, a selective inhibitor of enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase enzyme that plays a crucial role in the epigenetic regulation of gene expression. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Tazemetostat by replacing hydrogen atoms with deuterium, which can provide more detailed insights due to the differences in mass and bond strength.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tazemetostat-d8 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods such as catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, efficient separation techniques, and stringent quality control measures to produce this compound suitable for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Tazemetostat-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce deuterated analogs with different functional groups.
Applications De Recherche Scientifique
Tazemetostat-d8 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and stability of Tazemetostat.
Biology: Investigating the role of EZH2 in gene expression and epigenetic regulation.
Medicine: Developing targeted therapies for cancers with EZH2 mutations.
Industry: Enhancing the pharmacokinetic properties of drugs through deuteration.
Mécanisme D'action
Tazemetostat-d8 exerts its effects by inhibiting the activity of EZH2, which is responsible for the methylation of histone H3 at lysine 27 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes and induction of cell cycle arrest and apoptosis in cancer cells. The molecular targets include both wild-type and mutant forms of EZH2, and the pathways involved are primarily related to epigenetic regulation and chromatin remodeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
GSK126: Another selective EZH2 inhibitor with similar mechanisms of action.
EPZ-6438: The non-deuterated form of Tazemetostat.
Compound 5a: A novel EZH2 inhibitor with higher affinity for EZH2 compared to Tazemetostat.
Uniqueness
Tazemetostat-d8 is unique due to the incorporation of deuterium atoms, which enhances its stability and provides more detailed insights into its pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research for studying the effects of EZH2 inhibition and developing targeted therapies for cancer treatment.
Propriétés
Formule moléculaire |
C34H44N4O4 |
---|---|
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]phenyl]benzamide |
InChI |
InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40)/i12D2,13D2,16D2,17D2 |
Clé InChI |
NSQSAUGJQHDYNO-DCXBRANQSA-N |
SMILES isomérique |
[2H]C1(C(OC(C(N1CC2=CC=C(C=C2)C3=CC(=C(C(=C3)N(CC)C4CCOCC4)C)C(=O)NCC5=C(C=C(NC5=O)C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.